[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride is a chemical compound with the molecular formula C11H13NO4•HCl and a molecular weight of 259.69 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is known for its unique structure, which includes a benzo[1,4]dioxin ring system, making it a subject of interest in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with an appropriate amine and acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzo[1,4]dioxin ring can be oxidized under specific conditions to form quinones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced derivatives. Substitution reactions can lead to a wide range of substituted amino-acetic acid derivatives .
Scientific Research Applications
[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Imidazole Derivatives: These compounds also exhibit a wide range of chemical and biological properties.
Uniqueness
[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride is unique due to its benzo[1,4]dioxin ring system, which imparts specific chemical properties and reactivity. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c13-11(14)6-12-5-8-7-15-9-3-1-2-4-10(9)16-8;/h1-4,8,12H,5-7H2,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPZLISMTWMWCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424939 |
Source
|
Record name | [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052527-52-2 |
Source
|
Record name | [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.